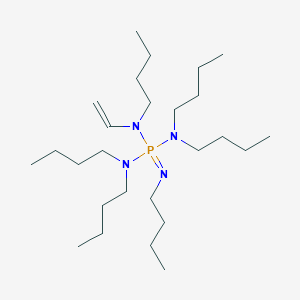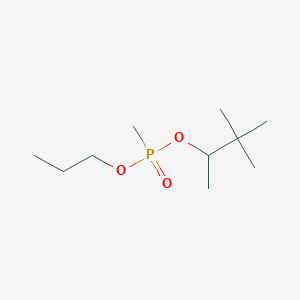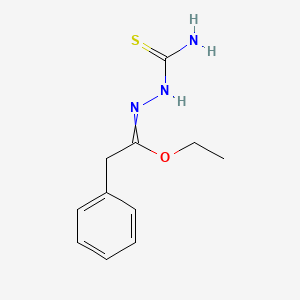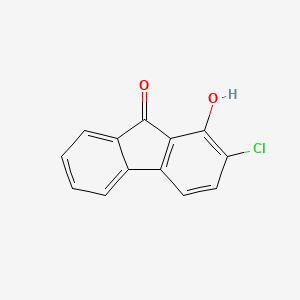![molecular formula C5H12Cl3O2PSi B14346307 {[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride CAS No. 90261-39-5](/img/structure/B14346307.png)
{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride is a chemical compound with the molecular formula C5H12Cl3O2PSi It is known for its unique structure, which includes a phosphonic dichloride group attached to a silyl ether moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride typically involves the reaction of dimethylchlorosilane with 2-chloroethanol to form the intermediate {[(2-Chloroethoxy)(dimethyl)silyl]methyl}chloride. This intermediate is then reacted with phosphorus trichloride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphonic acid derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Catalysts such as Lewis acids may also be employed to enhance reaction rates.
Major Products Formed
The major products formed from reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines yield phosphonamide derivatives, while hydrolysis results in phosphonic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride is used as a reagent for the synthesis of various organophosphorus compounds. Its reactivity makes it a valuable intermediate in the preparation of phosphonates and phosphonamides.
Biology
In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its derivatives may exhibit biological activity, making it of interest in the development of pharmaceuticals and agrochemicals.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. For example, phosphonamide derivatives may have applications as enzyme inhibitors or antimicrobial agents.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of {[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride involves its ability to react with nucleophiles and form stable phosphonic derivatives. The molecular targets and pathways involved depend on the specific application and derivative being studied. For example, in biological systems, phosphonamide derivatives may inhibit enzymes by binding to their active sites.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylphosphonic dichloride: Similar in structure but lacks the silyl ether moiety.
Ethylphosphonic dichloride: Similar in structure but has an ethyl group instead of the silyl ether moiety.
Trimethylsilylphosphonic dichloride: Similar in structure but has a trimethylsilyl group instead of the 2-chloroethoxy group.
Uniqueness
The uniqueness of {[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride lies in its combination of a silyl ether moiety with a phosphonic dichloride group. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
90261-39-5 |
|---|---|
Fórmula molecular |
C5H12Cl3O2PSi |
Peso molecular |
269.6 g/mol |
Nombre IUPAC |
2-chloroethoxy-(dichlorophosphorylmethyl)-dimethylsilane |
InChI |
InChI=1S/C5H12Cl3O2PSi/c1-12(2,10-4-3-6)5-11(7,8)9/h3-5H2,1-2H3 |
Clave InChI |
WKPDDYBJNXDXTF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CP(=O)(Cl)Cl)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol](/img/structure/B14346272.png)
![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)






